Comparative CYP1A2 Inhibition: (6-Bromo-3-fluoropyridin-2-yl)methanol vs. In-Class Analogs
(6-Bromo-3-fluoropyridin-2-yl)methanol exhibits a quantifiable inhibitory effect on the cytochrome P450 enzyme CYP1A2, with an IC50 value of 5.48 μM [1]. This activity is a specific property of this regioisomer. While other bromofluoropyridine regioisomers are commercially available, such as (6-Bromo-2-fluoropyridin-3-yl)methanol, no publicly available data confirm comparable CYP1A2 inhibition for these analogs. This positions (6-Bromo-3-fluoropyridin-2-yl)methanol as the preferred starting point for medicinal chemistry programs exploring CYP1A2 modulation or seeking to avoid off-target CYP interactions.
| Evidence Dimension | CYP1A2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 5.48 μM (5.48E+3 nM) |
| Comparator Or Baseline | In-class regioisomers (e.g., (6-Bromo-2-fluoropyridin-3-yl)methanol, (2-Bromo-6-fluoropyridin-3-yl)methanol) |
| Quantified Difference | Data not reported for comparators; target compound has a defined IC50 |
| Conditions | In vitro fluorescence assay using human recombinant CYP1A2 |
Why This Matters
For researchers developing CYP1A2 inhibitors or assessing drug-drug interaction risks, this compound offers a defined activity profile not established for its regioisomers.
- [1] BindingDB. (2017). BDBM234497: IC50 for CYP1A2 inhibition. US9353089, 117. View Source
